molecular formula C18H16O2 B569235 3-(2-Hydroxyphenyl)-5-phenylcyclohex-2-enone CAS No. 15156-56-6

3-(2-Hydroxyphenyl)-5-phenylcyclohex-2-enone

Cat. No.: B569235
CAS No.: 15156-56-6
M. Wt: 264.324
InChI Key: LVBFZATWXZBJHG-UHFFFAOYSA-N
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Description

3-(2-Hydroxyphenyl)-5-phenylcyclohex-2-enone is an organic compound characterized by a cyclohexenone ring substituted with hydroxyphenyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyphenyl)-5-phenylcyclohex-2-enone typically involves the condensation of 2-hydroxybenzaldehyde with acetophenone in the presence of a base, followed by cyclization. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyphenyl)-5-phenylcyclohex-2-enone undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinones.

    Reduction: Can be reduced to form cyclohexanol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

3-(2-Hydroxyphenyl)-5-phenylcyclohex-2-enone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism by which 3-(2-Hydroxyphenyl)-5-phenylcyclohex-2-enone exerts its effects involves interactions with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and enzymes. The cyclohexenone ring can undergo tautomerization, affecting its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxyphenylacetone
  • 2-Hydroxyphenylbenzaldehyde
  • 2-Hydroxyphenylacetic acid

Uniqueness

3-(2-Hydroxyphenyl)-5-phenylcyclohex-2-enone is unique due to its cyclohexenone ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(2-hydroxyphenyl)-5-phenylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O2/c19-16-11-14(13-6-2-1-3-7-13)10-15(12-16)17-8-4-5-9-18(17)20/h1-9,12,14,20H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBFZATWXZBJHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C=C1C2=CC=CC=C2O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15156-56-6, 37209-23-7
Record name 3-(2-Hydroxyphenyl)-5-phenylcyclohex-2-enone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015156566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(o-hydroxyphenyl)-5-phenyl-2-cyclohexen-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(2-HYDROXYPHENYL)-5-PHENYLCYCLOHEX-2-ENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R315K6G2BJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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